tert-Butyl 4-aminobenzoate

Catalog No.
S664670
CAS No.
18144-47-3
M.F
C11H15NO2
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 4-aminobenzoate

CAS Number

18144-47-3

Product Name

tert-Butyl 4-aminobenzoate

IUPAC Name

tert-butyl 4-aminobenzoate

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,12H2,1-3H3

InChI Key

KYORUZMJUKHKFS-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)N

tert-Butyl 4-aminobenzoate, with the molecular formula C11H15NO2C_{11}H_{15}NO_2 and a molecular weight of 193.24 g/mol, is an organic compound recognized for its structural significance in various chemical applications. It appears as a white to light yellow crystalline powder, with a melting point ranging from 108 to 110 °C and a predicted boiling point of approximately 322.4 °C. The compound is soluble in organic solvents and exhibits a density of around 1.078 g/cm³ .

Limited Research:

Potential Applications:

  • Organic synthesis: The tert-butyl group (t-Bu) can act as a protecting group for the carboxylic acid functionality, allowing for further manipulation of the molecule without affecting the carboxylic acid group. After the desired modifications are complete, the t-Bu group can be removed under specific conditions to reveal the free carboxylic acid.
  • Bioconjugation: The amine group can be used for attaching the molecule to other biomolecules, such as proteins or antibodies, through various conjugation strategies. This could potentially be useful for developing targeted drug delivery systems or diagnostic tools.
, primarily involving the introduction of substituents or modifications to its amino and carboxyl groups. Notably, it can undergo:

  • N-substitution reactions, where various alkyl or aryl groups can be introduced to the nitrogen atom.
  • Reduction reactions, such as the conversion of tert-butyl 4-nitrobenzoate to tert-butyl 4-aminobenzoate using palladium on carbon as a catalyst under hydrogen atmosphere .

These transformations highlight its utility in synthesizing more complex molecules.

Research indicates that tert-butyl 4-aminobenzoate exhibits biological activities that may include:

  • Antifolate properties, making it a candidate for developing compounds targeting folate metabolism, particularly in cancer therapy.
  • Potential immunomodulatory effects, as it has been implicated in studies related to allergic reactions and immune responses .

These biological activities suggest its relevance in pharmacological research.

The synthesis of tert-butyl 4-aminobenzoate typically involves the reduction of tert-butyl 4-nitrobenzoate. The process can be summarized as follows:

  • Dissolve tert-butyl 4-nitrobenzoate in methanol.
  • Introduce palladium on carbon as a catalyst.
  • Evacuate the flask and purge with nitrogen, followed by hydrogen.
  • Stir the mixture under hydrogen for several hours until complete reduction occurs.
  • Filter and evaporate to obtain tert-butyl 4-aminobenzoate as a white solid .

This method showcases its straightforward approach to synthesizing the compound.

tert-Butyl 4-aminobenzoate finds applications in various fields, including:

  • Pharmaceuticals: Used as a building block for synthesizing antifolate drugs and other therapeutic agents targeting diabetes and cancer .
  • Organic Synthesis: Serves as an intermediate for producing N-substituted derivatives, expanding its utility in synthetic organic chemistry .

These applications underline its significance in both medicinal chemistry and industrial synthesis.

Interaction studies involving tert-butyl 4-aminobenzoate have focused on its effects on biological systems, particularly:

  • Skin irritation potential, as indicated by hazard statements associated with the compound, which suggest it may cause skin irritation upon contact .
  • Immunological responses, where it has been studied for its role in T lymphocyte activation and allergic reactions .

These studies are crucial for understanding safety profiles and therapeutic potentials.

Several compounds share structural similarities with tert-butyl 4-aminobenzoate, including:

Compound NameMolecular FormulaUnique Features
Butyl 4-aminobenzoateC11H15NO2C_{11}H_{15}NO_2Lacks tert-butyl group; used in similar applications
Ethyl 4-aminobenzoateC10H13NO2C_{10}H_{13}NO_2Shorter alkyl chain; different solubility properties
BenzamideC7H7NOC_{7}H_{7}NOSimple amide structure; lacks ester functionality

Uniqueness: The presence of the tert-butyl group in tert-butyl 4-aminobenzoate enhances its lipophilicity compared to its ethyl or butyl counterparts, potentially affecting its biological activity and solubility characteristics.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18144-47-3

Wikipedia

Tert-Butyl 4-aminobenzoate

Dates

Modify: 2023-08-15

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